ethyl 2-(3-chlorophenoxy)-2-methylpropanoate
Overview
Description
Ethyl 2-(3-chlorophenoxy)-2-methylpropanoate is an organic compound that belongs to the class of phenoxy herbicides. These compounds are widely used in agriculture for their ability to control broadleaf weeds. The structure of this compound consists of an ethyl ester group attached to a 2-methylpropanoate backbone, with a 3-chlorophenoxy substituent on the aromatic ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(3-chlorophenoxy)-2-methylpropanoate typically involves the esterification of 2-(3-chlorophenoxy)-2-methylpropanoic acid with ethanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for mixing, heating, and separation can help in scaling up the production while maintaining product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-chlorophenoxy)-2-methylpropanoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield 2-(3-chlorophenoxy)-2-methylpropanoic acid and ethanol.
Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide, under reflux conditions.
Substitution: Nucleophilic substitution reactions often require a polar aprotic solvent like dimethyl sulfoxide (DMSO) and a base such as potassium carbonate.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products
Hydrolysis: 2-(3-chlorophenoxy)-2-methylpropanoic acid and ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation and Reduction: Corresponding carboxylic acids or alcohols.
Scientific Research Applications
Ethyl 2-(3-chlorophenoxy)-2-methylpropanoate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Studied for its effects on plant physiology and its potential use as a herbicide.
Medicine: Investigated for its potential therapeutic effects and as a model compound for studying ester hydrolysis.
Industry: Utilized in the formulation of herbicidal products for agricultural use.
Mechanism of Action
The mechanism of action of ethyl 2-(3-chlorophenoxy)-2-methylpropanoate as a herbicide involves the disruption of plant growth processes. It mimics the action of natural plant hormones called auxins, leading to uncontrolled growth and eventually the death of the plant. The compound targets specific pathways involved in cell elongation and division, causing abnormal growth patterns.
Comparison with Similar Compounds
Ethyl 2-(3-chlorophenoxy)-2-methylpropanoate can be compared with other phenoxy herbicides such as:
2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used herbicide with a similar mechanism of action but different chemical structure.
Mecoprop (MCPP): Similar in structure but with different substituents on the aromatic ring.
Dicamba: A benzoic acid derivative with herbicidal properties.
Uniqueness
This compound is unique due to its specific substituents, which confer distinct chemical and biological properties. Its effectiveness as a herbicide and its relatively simple synthesis make it a valuable compound in agricultural chemistry.
Properties
IUPAC Name |
ethyl 2-(3-chlorophenoxy)-2-methylpropanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO3/c1-4-15-11(14)12(2,3)16-10-7-5-6-9(13)8-10/h5-8H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIJQXCKYCXTTHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)OC1=CC(=CC=C1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40364153 | |
Record name | ethyl 2-(3-chlorophenoxy)-2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40364153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59227-82-6 | |
Record name | Propanoic acid, 2-(3-chlorophenoxy)-2-methyl-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59227-82-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ethyl 2-(3-chlorophenoxy)-2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40364153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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